molecular formula C19H31N B1672529 Fenpropidin CAS No. 67306-00-7

Fenpropidin

Cat. No. B1672529
CAS RN: 67306-00-7
M. Wt: 273.5 g/mol
InChI Key: MGNFYQILYYYUBS-UHFFFAOYSA-N
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Description

Fenpropidin is a member of the class of piperidines. It is a tertiary amine and is also known as 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine . It has been investigated for the treatment of Hernia .


Molecular Structure Analysis

The molecular formula of Fenpropidin is C19H31N . The InChIKey is MGNFYQILYYYUBS-UHFFFAOYSA-N . The structure of Fenpropidin is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A study has established a brand-new effective chiral analysis method for the Fenpropidin enantiomers . This method was successfully verified by enantioselective dissipation of Fenpropidin in soil under the field .


Physical And Chemical Properties Analysis

Fenpropidin has a molecular weight of 273.5 g/mol . The IUPAC Name is 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine .

Scientific Research Applications

Chiral Analysis and Environmental Dissipation Fenpropidin, a chiral piperidine fungicide, has been widely utilized in agriculture for plant disease control. Recent studies have focused on its enantiomers (S-(-)-fenpropidin and R-(+)-fenpropidin) to optimize enantio-separation and determine their environmental dissipation rates, especially in soil. The research developed a new chiral analysis method, providing a basis for accurate residue monitoring and risk assessment of fenpropidin. It was found that R-(+)-fenpropidin dissipates faster than its counterpart, indicating enantioselective behavior in environmental contexts (Li et al., 2022).

Impact on Ergosterol Biosynthesis Fenpropidin, along with related fungicides, has been identified to inhibit ergosterol biosynthesis in fungi, specifically targeting sterol Δ14-reductase and Δ8→Δ7-isomerase enzymes. This mechanism is crucial for its fungicidal action, as ergosterol is an essential component of fungal cell membranes. Understanding these biochemical interactions enhances the development of more effective fungicides and sheds light on resistance mechanisms (Baloch et al., 1984).

Residue and Dissipation Studies Further investigations have been conducted on fenpropidin's dissipation rates and residue levels in agricultural contexts, such as wheat cultivation and soil. These studies are vital for ensuring the safety and compliance of fenpropidin usage with maximum residue limits (MRLs), contributing to food safety and environmental protection. The research demonstrates that fenpropidin dissipates within acceptable periods, with half-lives that make its agricultural use safe under recommended conditions (Zhao et al., 2012).

Development of Antifungal Analogues Research into developing new antifungal compounds has led to the synthesis of silicon-incorporated morpholine antifungals, based on fenpropidin and similar compounds. These efforts aim to enhance antifungal activity against a variety of human pathogens, demonstrating the potential of fenpropidin as a base molecule for developing more potent antifungal agents. This approach not only contributes to medical mycology but also opens avenues for novel antifungal therapies (Jachak et al., 2015).

Safety And Hazards

Fenpropidin is harmful if swallowed or in contact with skin . It causes serious eye irritation . It is hazardous to the aquatic environment, both short-term (Acute) and long-term (Chronic) .

properties

IUPAC Name

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNFYQILYYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058157
Record name Fenpropidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenpropidin

CAS RN

67306-00-7
Record name Fenpropidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67306-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpropidin [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpropidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenpropidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENPROPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 g of 1-(2-methyl-3-phenyl-propyl)-piperidine are added to 375 ml of methylene chloride. 255 g of 95-96% sulfuric acid are then added dropwise over a 1.5 hour period with rapid stirring while cooling with brine to an internal temperature of 10° C. The mixture is warmed to 20° C. and 42.5 g of tert.-butanol are added dropwise. The mixture is reacted at room temperature for 2 hours. The work-up is analogous to that described in Example 1. The crude product is purified by fractional distillation on a Goodloe silver column to yield pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine, b.p. 118° C./0.07 Torr.
Name
1-(2-methyl-3-phenyl-propyl)-piperidine
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step Two
Quantity
42.5 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 153 parts of 3-p-tertiary butylphenyl-2-methyl-propanol, 70 parts of piperidine, 230 parts of methanol and 20 parts of catalyst, comprising 0.5% by weight of Pd and 5% by weight of Nd2O3 on Al2O3, is hydrogenated in a stirred autoclave of 1,000 parts by volume capacity, at 70° C. under a hydrogen pressure of 50 bar, until the pressure remains constant. The autoclave is then allowed to cool, the catalyst is filtered off and the filtrate is purified by distillation. 195 parts of N-(3'-(p-tertiary butylphenyl)-2'-methylpropyl)-piperidine, boiling point 117° C./0.2 mm Hg, are obtained. The yield is 94% of theory.
[Compound]
Name
153
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

2.9 Kg. of 1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine are taken up in 1.4 liters of toluene, treated under an atmosphere of nitrogen with 144.8 g. of 5% palladium/carbon and hydrogenated at 35° C. until the hydrogen uptake has been completed. The catalyst is removed by filtration, the toluene is evaporated in vacuo and the residue is distilled. There is obtained pure 1-[3-(p-tert.-butyl-phenyl)-2-methyl-propyl]-piperidine, having a boiling point of 125° C./0.045 Torr.
Name
1-[3-(p-tert.-butyl-phenyl)-2-methyl-1-propenyl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 4.5 g of 1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine in 125 ml of alcohol are added 1.7 ml of 32% hydrochloric acid and subsequently 1.5 g of 5% palladium/carbon and the mixture is then hydrogenated. After completion of the hydrogen uptake, the catalyst is filtered, the filtrate is treated with 200 ml of 10% sodium hydroxide and extracted with ether. The combined ether extracts are washed neutral with water, dried and evaporated. By distillation there is obtained pure 1-[3-(p-tert.butyl-phenyl)-2-methyl-propyl]-piperidine of boiling point 104° C./0.032 Torr.
Name
1-[3-(p-tert.butyl-phenyl)-2-methyl-2-propenyl]-piperidine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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